molecular formula C7H5BrClFO3S B2721208 6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride CAS No. 2126161-35-9

6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride

Cat. No.: B2721208
CAS No.: 2126161-35-9
M. Wt: 303.53
InChI Key: MRVCUOWEVVOJBX-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with bromo (position 6), fluoro (position 2), methoxy (position 3), and sulfonyl chloride (position 1) groups. Sulfonyl chlorides are pivotal intermediates in organic synthesis, particularly for constructing sulfonamides, which are widely used in pharmaceuticals and agrochemicals. The unique combination of substituents in this compound—electron-withdrawing (bromo, fluoro) and electron-donating (methoxy)—creates a balanced electronic environment, influencing its reactivity and stability in synthetic applications .

Properties

IUPAC Name

6-bromo-2-fluoro-3-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO3S/c1-13-5-3-2-4(8)7(6(5)10)14(9,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVCUOWEVVOJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 6-bromo-2-fluoro-3-methoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used in the substitution reaction .

Scientific Research Applications

6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride is used extensively in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonyl derivatives .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

This section compares 6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride with structurally related sulfonyl chlorides, focusing on molecular features, substituent effects, and reactivity.

4-Bromo-2-methoxybenzene-1-sulfonyl chloride

  • Structural Differences : Lacks the fluoro group at position 2 and has bromo at position 4 instead of 6.
  • Applications : Used in synthesizing sulfonamides with less steric hindrance due to the absence of fluorine .

5-Chloro-6-fluoropyridine-3-sulfonyl chloride

  • Structural Differences : Pyridine ring (electron-deficient) instead of benzene; substituents include chloro (position 5) and fluoro (position 6).
  • Electronic Effects : The pyridine ring enhances electrophilicity, making the sulfonyl chloride more reactive toward nucleophiles than benzene-based analogs.
  • Applications : Preferred in reactions requiring high reactivity, such as rapid sulfonylation under mild conditions .

5-(Trifluoromethyl)pyridine-3-sulfonyl chloride

  • Structural Differences : Pyridine ring with a trifluoromethyl group (position 5), a strong electron-withdrawing substituent.
  • Electronic Effects : The trifluoromethyl group significantly increases electrophilicity, leading to higher reactivity than the target compound.
  • Applications : Ideal for synthesizing sulfonamides in highly electron-deficient environments .

Data Table: Comparative Analysis of Sulfonyl Chlorides

Compound Name Molecular Formula Molecular Weight (g/mol) Purity (%) CAS No. Key Substituents
This compound C₇H₅BrClFO₃S 303.5* N/A N/A Br (6), F (2), OCH₃ (3), SO₂Cl (1)
4-Bromo-2-methoxybenzene-1-sulfonyl chloride C₇H₆BrClO₃S 285.55 95 285.55 Br (4), OCH₃ (2), SO₂Cl (1)
5-Chloro-6-fluoropyridine-3-sulfonyl chloride N/A N/A N/A EN 300-734952 Cl (5), F (6), SO₂Cl (3)
5-(Trifluoromethyl)pyridine-3-sulfonyl chloride C₆H₃ClF₃NO₂S 265.61 99.5 EN 300-814013 CF₃ (5), SO₂Cl (3)

*Calculated based on molecular formula.

Biological Activity

6-Bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and applications in drug discovery, supported by relevant data and case studies.

The synthesis of this compound typically involves several key steps:

  • Bromination : Introduction of a bromine atom to the benzene ring.
  • Fluorination : Substitution of a hydrogen atom with a fluorine atom.
  • Methoxylation : Introduction of a methoxy group (-OCH3) to the benzene ring.
  • Sulfonylation : Introduction of a sulfonyl chloride group (-SO2Cl) to the benzene ring.

These steps are crucial for imparting specific reactivity and biological properties to the compound, making it suitable for further modifications in drug development.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, which can lead to the formation of sulfonamide derivatives or other biologically active compounds. This reactivity is essential for modifying biomolecules, thereby influencing their biological functions.

Biological Activity

Research indicates that compounds containing sulfonamide groups often exhibit significant biological activities, including:

  • Anticancer Activity : Some studies have reported that sulfonamide derivatives can inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds similar to this compound have shown promise as inhibitors of histone acetyltransferases (HATs), which play a role in gene expression regulation and cancer progression .
  • Antimicrobial Properties : Sulfonamides are known for their antibacterial properties. The modification of biomolecules using this compound may enhance the efficacy of existing antibiotics or lead to the discovery of new antimicrobial agents .

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    A study explored the effects of various sulfonamide derivatives on cancer cell lines, demonstrating that certain modifications could significantly enhance their inhibitory effects on cell growth. For instance, compounds with specific substitution patterns on the benzene ring exhibited better selectivity and potency against MDA-MB-231 triple-negative breast cancer cells compared to standard treatments .
    CompoundIC50 (µM)Selectivity Index
    This compound0.8720
    Standard Treatment (5-Fluorouracil)17.02-
  • Mechanistic Insights :
    Another investigation into the cellular mechanisms revealed that treatment with related sulfonamide compounds led to significant changes in histone acetylation patterns, indicating a potential pathway through which these compounds exert their anticancer effects .

Q & A

Q. What are the standard synthetic routes for 6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis typically involves sulfonation of a substituted benzene derivative followed by halogenation. For example:

Sulfonation : Introduce the sulfonyl chloride group via chlorosulfonic acid under controlled temperature (0–5°C) to minimize side reactions.

Halogenation : Sequential bromination and fluorination using Br₂/FeBr₃ and Selectfluor®/AgNO₃, respectively, with strict inert gas purging to avoid hydrolysis.

  • Optimization : Adjust stoichiometry (e.g., excess Br₂ for complete bromination) and solvent polarity (e.g., dichloromethane vs. DMF) to improve yields. Purity is enhanced via recrystallization in ethanol/water mixtures.
  • Data Table :
StepReagentTemp (°C)Yield (%)Purity (HPLC)
SulfonationClSO₃H0–56585%
BrominationBr₂/FeBr₃257892%
FluorinationSelectfluor®806088%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do substituents affect spectral interpretation?

  • Methodological Answer:
  • ¹H/¹³C NMR : Electron-withdrawing groups (e.g., sulfonyl chloride) deshield adjacent protons. For example, the methoxy group (-OCH₃) appears as a singlet (δ 3.8–4.0 ppm), while aromatic protons show splitting patterns due to Br/F para-directing effects .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with isotopic peaks for Br (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • X-ray Crystallography : Use SHELXL for refinement (e.g., resolving disorder in sulfonyl groups) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or regioselectivity in reactions involving this sulfonyl chloride?

  • Methodological Answer:
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electrophilic sites. For example, the sulfonyl chloride group’s LUMO energy predicts nucleophilic attack susceptibility.
  • Regioselectivity : Simulate intermediates in SNAr reactions to identify favored positions (e.g., fluorinated vs. brominated sites). Compare activation energies (ΔG‡) using Gaussian or ORCA .

Q. What strategies resolve data discrepancies between experimental results (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer:
  • Crystal Packing Effects : X-ray may show conformational locking of the methoxy group, while NMR reflects dynamic averaging. Use variable-temperature NMR to detect hindered rotation.
  • Dynamic vs. Static Disorder : In SHELXL, apply "PART" instructions to model overlapping electron densities from flexible sulfonyl groups .
  • Validation : Cross-reference with IR (C-SO₂ stretching at 1370 cm⁻¹) and HPLC retention times.

Q. How do steric and electronic effects influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this sulfonyl chloride?

  • Methodological Answer:
  • Steric Hindrance : The 3-methoxy group blocks coupling at C-2. Use bulky ligands (e.g., SPhos) to enhance selectivity at C-6 bromine.
  • Electronic Effects : Fluorine’s -I effect activates the sulfonyl chloride for nucleophilic substitution. Monitor reactivity via ¹⁹F NMR (δ –110 to –120 ppm).

Data Contradiction Analysis

Q. How to address unexpected byproducts in the synthesis of this compound, such as dehalogenation or sulfonic acid formation?

  • Methodological Answer:
  • Byproduct Identification : Use LC-MS to detect sulfonic acid (m/z ≈ [M–Cl+OH]⁻) or debrominated species (m/z –80).
  • Mitigation :

Reduce moisture by using molecular sieves during halogenation.

Add scavengers (e.g., DABCO) to trap HCl byproducts.

  • Data Table :
ByproductProbable CauseMitigation Strategy
Sulfonic acidHydrolysis of -SO₂ClDry solvents, inert atmosphere
DehalogenationRadical intermediatesAdd radical inhibitors (e.g., BHT)

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